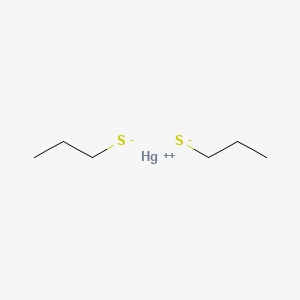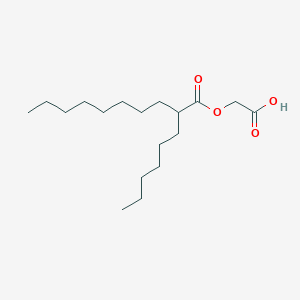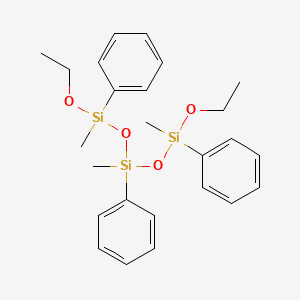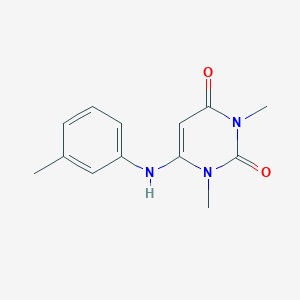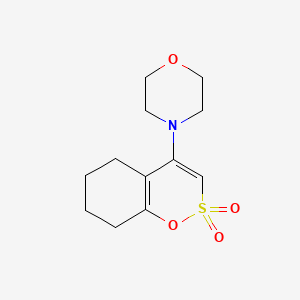
4-(Morpholin-4-yl)-5,6,7,8-tetrahydro-2H-1,2lambda~6~-benzoxathiine-2,2-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Morpholin-4-yl)-5,6,7,8-tetrahydro-2H-1,2lambda~6~-benzoxathiine-2,2-dione is a complex organic compound that belongs to the class of heterocyclic compounds It features a morpholine ring fused with a benzoxathiine structure, which includes sulfur and oxygen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Morpholin-4-yl)-5,6,7,8-tetrahydro-2H-1,2lambda~6~-benzoxathiine-2,2-dione typically involves multiple steps. One common method includes the reaction of morpholine with a suitable benzoxathiine precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity. For instance, the use of enzyme-coated magnetic nanoparticles in a microreactor has been reported for the enantiomer selective acylation of morpholine derivatives .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of advanced reactors and automation can enhance the efficiency of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and pH is crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Morpholin-4-yl)-5,6,7,8-tetrahydro-2H-1,2lambda~6~-benzoxathiine-2,2-dione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and organic solvents. For example, the use of arylsulfonyl azides in the synthesis of thiadiazole derivatives has been documented . Reaction conditions such as temperature, solvent choice, and reaction time are critical for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4-(Morpholin-4-yl)-5,6,7,8-tetrahydro-2H-1,2lambda~6~-benzoxathiine-2,2-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Wirkmechanismus
The mechanism of action of 4-(Morpholin-4-yl)-5,6,7,8-tetrahydro-2H-1,2lambda~6~-benzoxathiine-2,2-dione involves its interaction with specific molecular targets. For example, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, making it a versatile molecule for therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Morpholin-4-yl-acetic acid: This compound shares the morpholine ring but differs in its acetic acid moiety.
Tetrazole-containing derivatives of morpholin-4-yl-1,3,5-triazine: These compounds have similar biological activities but differ in their triazine structure.
Uniqueness
4-(Morpholin-4-yl)-5,6,7,8-tetrahydro-2H-1,2lambda~6~-benzoxathiine-2,2-dione is unique due to its benzoxathiine core, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
89099-39-8 |
|---|---|
Molekularformel |
C12H17NO4S |
Molekulargewicht |
271.33 g/mol |
IUPAC-Name |
4-morpholin-4-yl-5,6,7,8-tetrahydro-1,2λ6-benzoxathiine 2,2-dioxide |
InChI |
InChI=1S/C12H17NO4S/c14-18(15)9-11(13-5-7-16-8-6-13)10-3-1-2-4-12(10)17-18/h9H,1-8H2 |
InChI-Schlüssel |
AOJHJWJHUTYDKA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2=C(C1)C(=CS(=O)(=O)O2)N3CCOCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


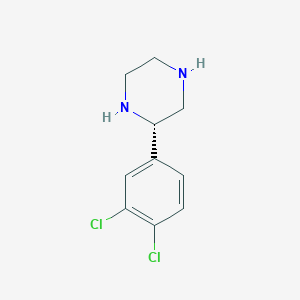
![Ethyl 2-(2-chloro-6-fluorobenzylidene)-5-(4-chlorophenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B14154931.png)
![Methyl 4-cyano-5-{[(2,4-dimethylphenyl)carbonyl]amino}-3-methylthiophene-2-carboxylate](/img/structure/B14154933.png)
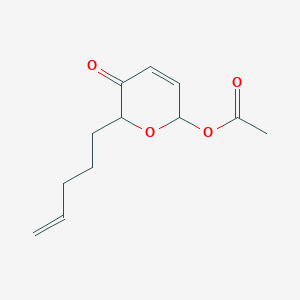
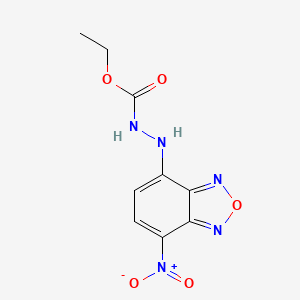
![3-bromo-N-{4-[(3-methylbutanoyl)sulfamoyl]phenyl}benzamide](/img/structure/B14154951.png)
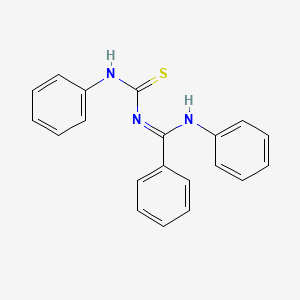
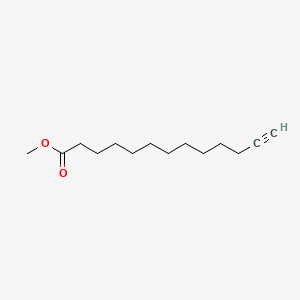
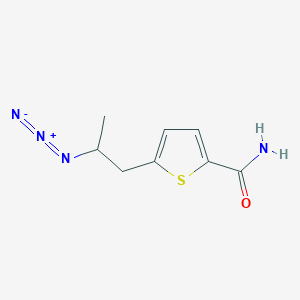
![(2R,4aR,6R,7S,8S,8aR)-6-(benzenesulfinyl)-2-phenyl-7,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B14154989.png)
